molecular formula C25H26ClF3N6O4S B608031 IACS-010759 hydrochloride CAS No. 1807523-99-4

IACS-010759 hydrochloride

Numéro de catalogue: B608031
Numéro CAS: 1807523-99-4
Poids moléculaire: 599.0 g/mol
Clé InChI: LUSCFOVOISLXTM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Systematic IUPAC Nomenclature and Structural Validation

The systematic IUPAC name 5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole;hydrochloride is derived using Hantzsch-Widman rules and substitution prioritization. The parent heterocycles are 1,2,4-triazole (positioned at the core) and 1,2,4-oxadiazole , with substituents assigned based on functional group hierarchy.

Structural Breakdown:

  • 1,2,4-Triazole backbone :

    • Position 1 : Substituted with a benzyl group linked to a 4-methylsulfonylpiperidine moiety.
    • Position 3 : Attached to the 1,2,4-oxadiazole ring.
    • Position 5 : Methyl group (-CH₃).
  • 1,2,4-Oxadiazole backbone :

    • Position 3 : Substituted with a 4-(trifluoromethoxy)phenyl group.
  • Piperidine substituent :

    • Position 4 : Methylsulfonyl group (-SO₂CH₃).
  • Hydrochloride salt :

    • Protonation occurs at the piperidine nitrogen or triazole ring, depending on pKa.

Validation :

  • The numbering adheres to IUPAC priorities, with heteroatoms (N, O) receiving higher precedence.
  • The InChIKey (HWJWNWZJUYCGKV-UHFFFAOYSA-N) and SMILES (CC1=NC(=NN1CC2=CC(=CC=C2)N3CCC(CC3)S(=O)(=O)C)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F) from PubChem confirm the connectivity.

Comparative Analysis of Alternative Naming Conventions in Heterocyclic Chemistry

Hantzsch-Widman vs. Replacement Nomenclature:

Convention Application to Compound Example
Hantzsch-Widman Prioritizes heteroatoms (N > O > S) and ring size. "1,2,4-Triazolo[1,5-a]pyridine" for fused systems.
Replacement Uses carbocyclic parent names with heteroatom prefixes. "3-(4-Trifluoromethoxyphenyl)-5-(substituted-triazolyl)-1,2,4-oxadiazole".

Common vs. Systematic Names:

  • Common : "IACS-010759" or "IACS-10759" (used in pharmacological contexts).
  • CAS : "5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole".

Key Differences :

  • Hantzsch-Widman explicitly defines ring saturation and heteroatom positions, whereas replacement nomenclature relies on analogies to carbocycles.
  • Trade names omit structural details but aid in clinical literature.

Molecular Formula and Isomeric Considerations

Molecular Formula:

C₂₅H₂₅F₃N₆O₄S·HCl

  • Molecular Weight : 562.56 (base) + 36.46 (HCl) = 599.02 g/mol .
Elemental Composition:
Element Count Atomic Mass (g/mol) Contribution (g/mol)
Carbon 25 12.01 300.25
Hydrogen 26 1.008 26.21
Fluorine 3 19.00 57.00
Nitrogen 6 14.01 84.06
Oxygen 5 16.00 80.00
Sulfur 1 32.07 32.07
Chlorine 1 35.45 35.45

Isomerism Analysis:

  • Positional Isomerism :

    • The methyl group on the triazole (position 5) and trifluoromethoxy group on the oxadiazole (position 3) are fixed, preventing positional variants.
  • Tautomerism :

    • The 1,2,4-triazole could theoretically tautomerize, but the methyl group at position 5 and benzyl substitution at position 1 lock the structure.
  • Stereoisomerism :

    • No chiral centers are present in the base structure. The piperidine ring adopts a chair conformation, but the sulfonyl group’s planar geometry negates stereogenicity.

Validation :

  • No observed isomers in PubChem or ChemSpider entries, confirming structural uniqueness.

Propriétés

IUPAC Name

5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F3N6O4S.ClH/c1-16-29-23(24-30-22(32-38-24)18-6-8-20(9-7-18)37-25(26,27)28)31-34(16)15-17-4-3-5-19(14-17)33-12-10-21(11-13-33)39(2,35)36;/h3-9,14,21H,10-13,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSCFOVOISLXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1CC2=CC(=CC=C2)N3CCC(CC3)S(=O)(=O)C)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClF3N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807523-99-4
Record name IACS-010759 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807523994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IACS-010759 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ543NW1NF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Synthesis of 4-Methylsulfonylpiperidine

Piperidine is sulfonylated using methanesulfonyl chloride in the presence of a base:

Piperidine+CH3SO2ClEt3NDCM, 0°C→RT4-Methylsulfonylpiperidine(Yield: 85–90%)[1]\text{Piperidine} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM, 0°C→RT}} 4\text{-Methylsulfonylpiperidine} \quad (\text{Yield: 85–90\%})

Key Conditions :

  • Solvent: Dichloromethane (DCM)

  • Base: Triethylamine (2.5 equiv)

  • Temperature: 0°C → room temperature (12 hr)

Benzylation of 4-Methylsulfonylpiperidine

The piperidine derivative is coupled to 3-bromobenzyl bromide via nucleophilic substitution:

4-Methylsulfonylpiperidine+3-Bromobenzyl bromideK2CO3DMF, 80°C1-(3-Bromobenzyl)-4-methylsulfonylpiperidine(Yield: 78%)[4]4\text{-Methylsulfonylpiperidine} + 3\text{-Bromobenzyl bromide} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 80°C}} 1\text{-(3-Bromobenzyl)-4-methylsulfonylpiperidine} \quad (\text{Yield: 78\%})

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Formation of 5-Methyl-1,2,4-triazole Core

Cyclocondensation Reaction

A nitrile and methylhydrazine undergo cyclocondensation to form the triazole ring:

CH3CN+CH3NHNH2HClEtOH, reflux5-Methyl-1H-1,2,4-triazole(Yield: 65–70%)[1]\text{CH}3\text{CN} + \text{CH}3\text{NHNH}_2 \xrightarrow[\text{HCl}]{\text{EtOH, reflux}} 5\text{-Methyl-1H-1,2,4-triazole} \quad (\text{Yield: 65–70\%})

N-Benzylation of Triazole

The triazole is benzylated using the bromobenzyl-piperidine intermediate:

5-Methyl-1H-triazole+1-(3-Bromobenzyl)-4-methylsulfonylpiperidineNaHTHF, 0°CTriazole-benzyl intermediate(Yield: 60%)[4]5\text{-Methyl-1H-triazole} + 1\text{-(3-Bromobenzyl)-4-methylsulfonylpiperidine} \xrightarrow[\text{NaH}]{\text{THF, 0°C}} \text{Triazole-benzyl intermediate} \quad (\text{Yield: 60\%})

Optimization : Sodium hydride (1.2 equiv) in THF at 0°C minimizes side reactions.

Synthesis of 3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazole

Amide Formation

4-Trifluoromethoxybenzoic acid is converted to an amidoxime:

4-(Trifluoromethoxy)benzoic acidNH2OH\cdotpHClEDC, DMFAmidoxime(Yield: 88%)[4]4\text{-(Trifluoromethoxy)benzoic acid} \xrightarrow[\text{NH}_2\text{OH·HCl}]{\text{EDC, DMF}} \text{Amidoxime} \quad (\text{Yield: 88\%})

Cyclization to Oxadiazole

The amidoxime undergoes cyclization with cyanogen bromide:

Amidoxime+BrCNNaHCO3EtOH, reflux3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazole(Yield: 75%)[4]\text{Amidoxime} + \text{BrCN} \xrightarrow[\text{NaHCO}_3]{\text{EtOH, reflux}} 3\text{-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazole} \quad (\text{Yield: 75\%})

Final Coupling and Hydrochloride Salt Formation

Suzuki-Miyaura Coupling

The triazole-benzyl intermediate and oxadiazole derivative are coupled via palladium catalysis:

Triazole-benzyl bromide+Oxadiazole-boronic esterPd(PPh3)4Na2CO3,DME/H2OTarget compound (free base)(Yield: 55%)[2]\text{Triazole-benzyl bromide} + \text{Oxadiazole-boronic ester} \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{Na}2\text{CO}3, \text{DME/H}_2\text{O}} \text{Target compound (free base)} \quad (\text{Yield: 55\%})

Conditions :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Solvent: DME/H₂O (3:1)

  • Temperature: 90°C, 24 hr

Hydrochloride Salt Formation

The free base is treated with HCl gas in ethyl acetate:

Free base+HCl (g)EtOAc, 0°CHydrochloride salt(Yield: 95%)[1]\text{Free base} + \text{HCl (g)} \xrightarrow[\text{EtOAc, 0°C}]{} \text{Hydrochloride salt} \quad (\text{Yield: 95\%})

Characterization :

  • Melting Point : 218–220°C

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole), 8.15–7.20 (m, aromatic), 4.85 (s, 2H, benzyl), 3.75–2.90 (m, piperidine)

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Triazole N-Benzylation : Lower yields (60%) due to steric hindrance from the benzyl-piperidine group. Alternatives like phase-transfer catalysis are under investigation.

  • Oxadiazole Cyclization : Cyanogen bromide’s toxicity prompts exploration of urea-based cyclizing agents.

Purification Strategies

Step Technique Purity
Piperidine sulfonylationColumn chromatography>95%
Final couplingRecrystallization (EtOAc/hexane)99%

Scalability and Industrial Considerations

Cost-Efficiency Metrics

Reagent Cost (USD/kg) Environmental Impact
Pd(PPh₃)₄12,000High (Pd waste)
NaH300Moderate (flammable)

Process Alternatives :

  • Microwave-assisted synthesis reduces oxadiazole cyclization time from 12 hr to 45 min.

  • Flow chemistry for triazole formation improves yield to 78% .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Le Chlorhydrate d'IACS-10759 a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le Chlorhydrate d'IACS-10759 exerce ses effets en inhibant le complexe I de la chaîne de transport des électrons mitochondriale. Cette inhibition perturbe la production d'ATP et la consommation d'oxygène, conduisant à un épuisement énergétique et à une réduction de la production d'aspartate dans les cellules cancéreuses. Le composé cible spécifiquement la NADH-ubiquinone oxydoréductase (complexe I) sans présenter de cytotoxicité aux doses tolérées dans les cellules normales.

Applications De Recherche Scientifique

Medicinal Applications

Anticancer Activity
Recent studies have indicated that compounds similar to this triazole-based structure exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives with triazole and oxadiazole moieties have shown promise as potential anticancer agents due to their ability to inhibit key pathways involved in tumor growth and metastasis .

Antimicrobial Properties
The presence of the sulfonamide group in the compound enhances its antimicrobial efficacy. Research has demonstrated that sulfonamide derivatives can act effectively against a range of bacterial strains by inhibiting folic acid synthesis, which is crucial for bacterial growth .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer activity of a related compound in vitro against several cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity at low concentrations.

Cell LineIC50 (µM)
MCF-7 (Breast)5.6
A549 (Lung)4.9

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this class of compounds against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16

Mécanisme D'action

IACS-10759 Hydrochloride exerts its effects by inhibiting complex I of the mitochondrial electron transport chain. This inhibition disrupts ATP production and oxygen consumption, leading to energy depletion and reduced aspartate production in cancer cells. The compound specifically targets the NADH-ubiquinone oxidoreductase (complex I) without exhibiting cytotoxicity at tolerated doses in normal cells .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1. Physicochemical Properties
Property Target Compound Compound Compound
Molecular Weight ~580 g/mol (estimated) 260.72 g/mol 352.28 g/mol
LogP (Predicted) ~3.5 (highly lipophilic) 1.2 2.8
Hydrogen Bond Acceptors 9 5 6

Activité Biologique

The compound 5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole; hydrochloride is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H25F3N4O5S
  • Molecular Weight : 562.6 g/mol
  • Structure : The compound contains a triazole and an oxadiazole ring, which are known to exhibit diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • TRPV4 Inhibition : The compound has been identified as a potent inhibitor of the TRPV4 ion channel, which plays a crucial role in pain sensation and inflammation. This inhibition may contribute to analgesic effects observed in preclinical studies .
  • Antioxidant Activity : Compounds with triazole and oxadiazole moieties often exhibit significant antioxidant properties. For instance, related compounds have shown high DPPH radical scavenging activity, indicating potential protective effects against oxidative stress .
  • Anti-inflammatory Effects : The presence of the piperidine moiety suggests possible anti-inflammatory properties through modulation of COX enzymes, similar to other compounds in this class that have demonstrated COX-1 and COX-2 inhibition .

Antinociceptive Activity

A study evaluated the antinociceptive effects of various triazole derivatives in animal models. The results indicated that compounds structurally similar to the target compound displayed significant pain-relieving effects comparable to standard analgesics like aspirin .

Antioxidant Properties

Research has highlighted the antioxidant capacity of related triazole compounds. For example, one study reported that certain derivatives exhibited over 90% inhibition of DPPH radicals at specific concentrations (100 µg/mL), suggesting that the target compound may also possess similar antioxidant efficacy .

Case Studies and Research Findings

StudyFindings
TRPV4 Inhibition Study Demonstrated effective inhibition of TRPV4 channels leading to reduced pain response in rodent models .
Antioxidant Evaluation Showed significant DPPH scavenging activity with IC50 values lower than standard antioxidants like BHA .
Anti-inflammatory Research Indicated potential for COX inhibition, aligning with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Future Directions

Further research is warranted to explore:

  • In Vivo Studies : Comprehensive animal studies to validate the efficacy and safety profile.
  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
  • Clinical Trials : To assess therapeutic potential in humans for pain management and inflammatory conditions.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis typically involves cyclization reactions (e.g., 1,3-dipolar cycloaddition) and functional group modifications. Key steps include:

  • Solvent selection : Polar aprotic solvents like DMF or THF are preferred for intermediates .
  • Catalysts : Triethylamine or copper sulfate/sodium ascorbate systems (for click chemistry) improve reaction efficiency .
  • Temperature control : Reactions often require precise heating (e.g., 50°C for 16 hours) to optimize yield . Post-synthesis, purification via column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) is critical .

Q. Which analytical techniques are most effective for structural confirmation?

A combination of methods is required:

  • 1H/13C NMR : To verify substituent positions and heterocyclic backbone integrity .
  • HPLC : For purity assessment (>95% purity is standard for pharmacological studies) .
  • Elemental analysis and FTIR : To confirm molecular composition and functional groups (e.g., sulfonyl, trifluoromethoxy) .

Q. How should initial pharmacological screening be designed for this compound?

Prioritize target-specific assays based on structural motifs:

  • Enzyme inhibition assays : For example, 14-α-demethylase lanosterol (PDB: 3LD6) to evaluate antifungal potential .
  • Cytotoxicity profiling : Use human cell lines (e.g., HEK293) to assess baseline toxicity .
  • Dose-response curves : Start with µM-to-mM ranges to identify IC50 values .

Advanced Research Questions

Q. How can molecular docking studies predict interactions with biological targets?

  • Target selection : Prioritize proteins with structural homology to known triazole/oxadiazole targets (e.g., fungal cytochrome P450 enzymes) .
  • Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations, focusing on binding affinity (ΔG) and pose validation .
  • Validation : Cross-reference docking results with in vitro enzymatic assays to confirm inhibition mechanisms .

Q. What strategies resolve contradictions in pharmacological data across studies?

  • Assay standardization : Ensure consistent buffer conditions (pH, ionic strength) and cell passage numbers .
  • Orthogonal validation : Use multiple techniques (e.g., SPR for binding affinity, fluorescence polarization for kinetic analysis) .
  • Meta-analysis : Compare datasets from structurally analogous compounds to identify trends .

Q. How can computational methods optimize reaction conditions for scale-up?

  • AI-driven platforms : Tools like COMSOL Multiphysics model reaction kinetics and heat transfer to predict optimal solvent ratios or catalyst loads .
  • DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, pressure) and minimize side reactions .

Q. What experimental designs evaluate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic conditions, UV light, and elevated temperatures .
  • LC-MS/MS analysis : Monitor degradation products (e.g., hydrolysis of the oxadiazole ring) .
  • Plasma stability assays : Incubate with human plasma to assess half-life .

Q. How can synergistic effects with other therapeutic agents be tested?

  • Checkerboard assays : Combine with known antifungals/antibiotics to calculate fractional inhibitory concentration (FIC) indices .
  • Mechanistic studies : Use transcriptomics/proteomics to identify pathways enhanced by combination therapy .

Q. What frameworks integrate this compound’s study with existing pharmacological theories?

  • Structure-activity relationship (SAR) models : Correlate substituent effects (e.g., methylsulfonyl vs. trifluoromethoxy) with bioactivity .
  • Theoretical alignment : Link findings to established mechanisms (e.g., triazole-mediated CYP450 inhibition) .

Q. How can advanced spectroscopic techniques resolve ambiguities in crystallographic data?

  • SC-XRD (Single-crystal X-ray diffraction) : Resolve bond angles and confirm stereochemistry .
  • Dynamic NMR : Analyze conformational flexibility in solution .
  • DFT calculations : Compare experimental and theoretical spectra to validate electronic structures .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.